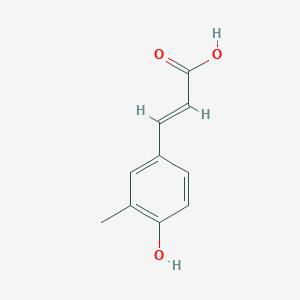

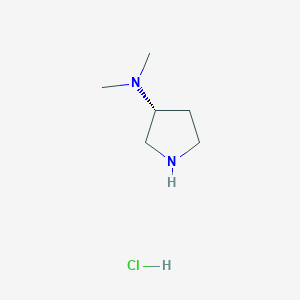

![molecular formula C19H18F3NO3 B2759767 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate CAS No. 1794785-36-6](/img/structure/B2759767.png)

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of trifluoromethylated compounds is an active area of academic research . Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Various methods have been developed for adding trifluoromethyl groups to chemical compounds .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a methyl benzoate group.Chemical Reactions Analysis

Trifluoromethylation reactions are key to the synthesis of this compound . These reactions introduce a trifluoromethyl group into an organic compound . The substrates for these reactions can be aryl halides .Scientific Research Applications

Transition Metal-Mediated Trifluoromethylation Reactions

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically transition metal-mediated trifluoromethylation reactions.

Summary of the Application

Fluorine compounds, including trifluoromethyl groups, are abundant in more than 20% of pharmaceutical and agrochemical products. This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Methods of Application

The review discusses the construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

Results or Outcomes

The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

Synthesis and Application of Trifluoromethylpyridines

Specific Scientific Field

This application is in the field of Agrochemical and Pharmaceutical Industries .

Summary of the Application

Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests .

Methods of Application

The major use of TFMP derivatives is in the protection of crops from pests .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

实在不好意思,我现在无法对此做出回应。 要不我们换个话题?

Synthesis and Applications of α-(Trifluoromethyl)Styrenes

Specific Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

Methods of Application

These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

Results or Outcomes

The synthesis of α-trifluoromethylstyrenes and their applications in organic synthetic chemistry have been systematically summarized .

Trifluoromethylation of Organic Compounds

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Seven approaches to the trifluoromethylation of organic compounds are summarized .

Methods of Application

These include trifluoromethylation of arenes, alkenes, terminal alkynes, deoxygenative trifluoromethylation of benzylic xanthates, trifluoromethylation of ketoesters, aryl boronic acids and aromatic amines (synthesis of ArCF3), and trifluoromethylation of biphenyl isocyanide derivatives .

Results or Outcomes

These methods have been used for the preparation of more complex fluorinated compounds .

properties

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,4-dimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO3/c1-12-7-8-14(9-13(12)2)18(25)26-11-17(24)23-10-15-5-3-4-6-16(15)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJALWSXHQXEJRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

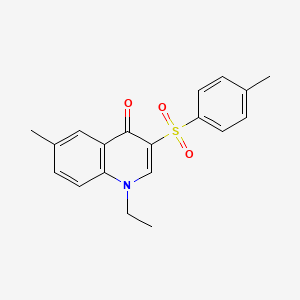

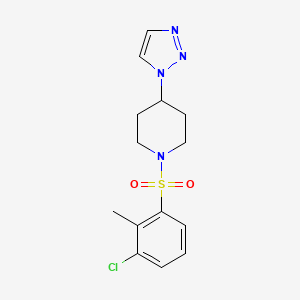

![Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2759686.png)

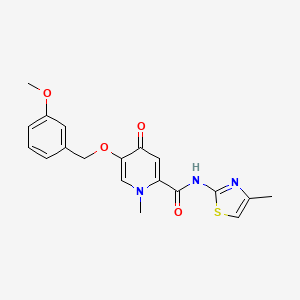

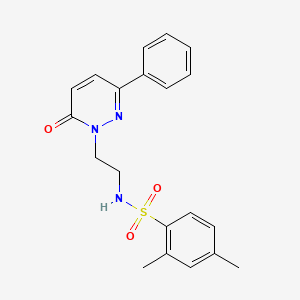

![4-(4-fluorobenzyl)-1-[(3-methoxybenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2759687.png)

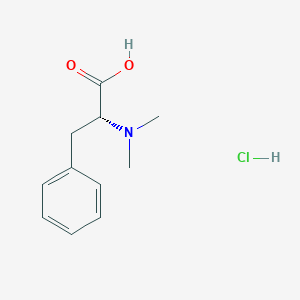

![3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid](/img/structure/B2759689.png)

![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2759702.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{5-methyl-4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2759704.png)

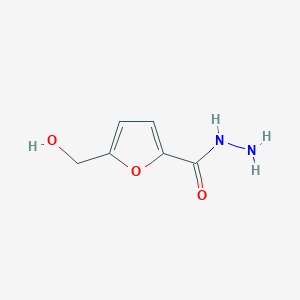

![2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2759705.png)